molecular formula C11H19BrN2O B2452436 4-bromo-1-sec-butyl-5-(propoxymethyl)-1H-pyrazole CAS No. 1856045-24-3

4-bromo-1-sec-butyl-5-(propoxymethyl)-1H-pyrazole

Cat. No. B2452436
M. Wt: 275.19
InChI Key: IMZIVXPEZJFLLJ-UHFFFAOYSA-N
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Description

4-bromo-1-sec-butyl-5-(propoxymethyl)-1H-pyrazole, also known as Br-PMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture. This compound is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Novel Synthesis Methods

A study by Bobko et al. (2012) presented a novel and efficient synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, demonstrating a versatile approach for pyrazole derivatives (Bobko et al., 2012).

Structural and Spectral Analysis

Tamer et al. (2016) synthesized 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, analyzing its structure and spectral properties. The study revealed insights into its stability and nonlinear optical properties (Tamer et al., 2016).

Antimicrobial Activities

Pundeer et al. (2013) explored the synthesis and evaluated the antibacterial and antifungal activities of new pyrazole derivatives, highlighting their potential as antimicrobial agents (Pundeer et al., 2013).

Chemical Reactions and Transformations

Heinisch et al. (1990) investigated the directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole, a method that provides a pathway to disubstituted pyrazoles, demonstrating the chemical versatility of these compounds (Heinisch et al., 1990).

Tautomerism and Solid-State Properties

Trofimenko et al. (2007) studied the tautomerism of 4-bromo-1H-pyrazoles in solid state and solution, providing valuable insights into the behavior of these compounds in different states (Trofimenko et al., 2007).

properties

IUPAC Name

4-bromo-1-butan-2-yl-5-(propoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BrN2O/c1-4-6-15-8-11-10(12)7-13-14(11)9(3)5-2/h7,9H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZIVXPEZJFLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=C(C=NN1C(C)CC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-sec-butyl-5-(propoxymethyl)-1H-pyrazole

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